4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a chlorophenyl group, and a tert-butylbenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the tert-butylbenzylidene moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the context in which the compound is used, such as its antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-(tert-Butyl)benzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the chlorophenyl group.
4-((4-(tert-Butyl)benzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different position of the chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 4-((4-(tert-Butyl)benzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties, such as enhanced reactivity and potential bioactivity. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
478254-84-1 |
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Molecular Formula |
C19H19ClN4S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19ClN4S/c1-19(2,3)15-9-7-13(8-10-15)12-21-24-17(22-23-18(24)25)14-5-4-6-16(20)11-14/h4-12H,1-3H3,(H,23,25)/b21-12+ |
InChI Key |
DLPMWNKFAHSQQT-CIAFOILYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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